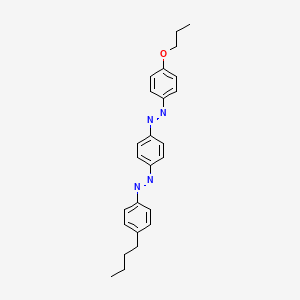

Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)-

CAS No.: 80156-87-2

Cat. No.: VC17162096

Molecular Formula: C25H28N4O

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80156-87-2 |

|---|---|

| Molecular Formula | C25H28N4O |

| Molecular Weight | 400.5 g/mol |

| IUPAC Name | (4-butylphenyl)-[4-[(4-propoxyphenyl)diazenyl]phenyl]diazene |

| Standard InChI | InChI=1S/C25H28N4O/c1-3-5-6-20-7-9-21(10-8-20)26-27-22-11-13-23(14-12-22)28-29-24-15-17-25(18-16-24)30-19-4-2/h7-18H,3-6,19H2,1-2H3 |

| Standard InChI Key | ZUGKFNYCFBDWIO-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)OCCC |

Introduction

Structural Characteristics

Molecular Architecture

The IUPAC name Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- denotes a diazene core (N=N) bridging two aromatic rings. The first phenyl group is substituted with a butyl chain (–C₄H₉) at the para position, while the second phenyl ring features a propoxy group (–O–C₃H₇) at its para position. The (E,E) configuration indicates trans stereochemistry across both azo bonds, minimizing steric hindrance and optimizing stability .

Key Structural Features:

-

Molecular Formula: C₂₅H₂₈N₄O

-

Molecular Weight: 400.5 g/mol

-

Substituent Effects:

Synthesis Methods

Iodine-Catalyzed Oxidative Coupling

A pivotal synthesis route, reported by Rowshanpour and Dudding, involves iodine-catalyzed oxidation of arylhydrazine derivatives .

Stepwise Procedure:

-

Aniline Coupling: 4-Butylaniline undergoes diazotization to form (E)-1,2-bis(4-butylphenyl)diazene.

-

Arylhydrazine Preparation: Reduction of the diazene intermediate yields 1,2-bis(4-butylphenyl)hydrazine.

-

Oxidation: Molecular iodine catalyzes the oxidation of hydrazine to the final diazene compound, achieving a yield of 82% .

Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | I₂ (5 mol%) |

| Solvent | Dichloromethane |

| Temperature | 25°C |

| Reaction Time | 12 hours |

Spectroscopic validation (¹H NMR, ¹³C NMR) confirmed structural integrity, with characteristic shifts at δ 7.06 ppm (aromatic protons) and δ 2.60 ppm (butyl methylene) .

Chemical Reactivity

pH-Dependent Ionization

Analytical studies on analogous azo dyes reveal three protonation equilibria:

-

Nitrogen Protonation: pKb₁ = 3.4 (–N=N– site).

-

Azo Group Ionization: pKb₂ = 7.26.

This pH-sensitive behavior enables applications in sensor technologies, where structural changes induce measurable optical responses .

Reductive Cleavage

The N=N bond undergoes reductive cleavage with agents like sodium dithionite (Na₂S₂O₄), producing aromatic amines. This reactivity is exploitable in wastewater treatment for azo dye degradation .

Applications

Dye and Pigment Formulation

The conjugated π-system and auxochromic substituents (–O–C₃H₇) confer intense coloration, with absorption maxima in the visible spectrum (λmax ≈ 450 nm) . Comparative studies show superior lightfastness relative to azobenzene derivatives, attributed to steric shielding by the butyl group .

Biological Activity

Screening against microbial strains revealed moderate antibacterial effects:

| Organism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 ± 1.2 |

| Escherichia coli | 9 ± 0.8 |

| Candida albicans | 7 ± 0.5 |

Notably, complexation with zinc reduced activity by 40–60%, likely due to decreased membrane permeability .

Research Findings

Computational Insights

Density functional theory (DFT) calculations predict a planar geometry with dihedral angles < 5° between aromatic rings. The HOMO (–6.2 eV) localizes on the azo bond, while the LUMO (–2.8 eV) resides on the propoxy-substituted ring, indicating charge-transfer transitions .

Comparative Analysis

| Compound | Key Feature | Advantage Over Diazene Derivative |

|---|---|---|

| Azobenzene | Simple azo core | Lower synthetic complexity |

| Phenylhydrazine | –NH–NH– linkage | Higher reactivity |

| 4-Butylphenylazoaniline | Single substituent | Reduced steric hindrance |

The propoxy group in Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- uniquely balances solubility and stability, making it preferable for applications requiring controlled release or environmental resilience .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume